molecular formula C9H11NO2 B2627030 3-Amino-2,6-dimethylbenzoic acid CAS No. 124784-13-0

3-Amino-2,6-dimethylbenzoic acid

Cat. No. B2627030
M. Wt: 165.192
InChI Key: AQZUFQJRBICMRZ-UHFFFAOYSA-N
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Description

3-Amino-2,6-dimethylbenzoic acid is a chemical compound with the molecular weight of 165.19 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Amino-2,6-dimethylbenzoic acid is represented by the InChI code 1S/C9H11NO2/c1-5-3-4-7 (10)6 (2)8 (5)9 (11)12/h3-4H,10H2,1-2H3, (H,11,12) . This indicates that the molecule consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

Amino acids, including 3-Amino-2,6-dimethylbenzoic acid, can undergo various chemical reactions. They can form salts, react with nitrous acid, react with ketones and aldehydes, and form amides .


Physical And Chemical Properties Analysis

3-Amino-2,6-dimethylbenzoic acid is a powder at room temperature . It has a melting point of 276-278°C . The compound is soluble in water and slightly soluble in alcohol .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Amino-2,6-dimethylbenzoic acid serves as a precursor in the synthesis of complex molecules. For example, its derivatives are utilized in the synthesis of unnatural amino acids like (S)-2,6-dimethylphenylalanine, demonstrating the compound's utility in expanding the chemical space of amino acids for potential therapeutic applications (Zhang Lian, 2014).
  • Research has explored the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including 3-Amino-2,6-dimethylbenzoic acid derivatives, to enhance the materials' biomedical applications. These amine-modified polymers show improved swelling properties and potential for medical applications due to their enhanced thermal stability and biological activities (H. M. Aly & H. L. A. El-Mohdy, 2015).

Material Science and Engineering

  • In the field of corrosion inhibition, novel amino acids based corrosion inhibitors were synthesized through condensation of glyoxal, formaldehyde, and amino acids, showcasing the role of 3-Amino-2,6-dimethylbenzoic acid derivatives in creating effective corrosion inhibitors for mild steel. These inhibitors displayed significant efficiency, highlighting their potential in industrial applications (V. Srivastava et al., 2017).

Analytical Chemistry Applications

  • Spectrophotometric methods for the determination of amino heterocyclic donors involve the formation of charge transfer complexes with π-acceptors, demonstrating the analytical applications of 3-Amino-2,6-dimethylbenzoic acid derivatives in detecting and quantifying heterocyclic amines through their interactions with chloranilic acid (Amirah S. Al-Attas et al., 2009).

Pharmacological Research

  • The compound's derivatives have been investigated for their antioxidant and antimicrobial activities, indicating the broader scope of 3-Amino-2,6-dimethylbenzoic acid in contributing to the development of new therapeutic agents. For instance, derivatives of 6-amino-1,3-dimethyluracil, synthesized from 3-Amino-2,6-dimethylbenzoic acid, were evaluated for their potential as antioxidant and antimicrobial agents, showing promising biological activities (H. Al-Adhami & Suaad M. H. Al-Majidi, 2021).

Safety And Hazards

The safety information for 3-Amino-2,6-dimethylbenzoic acid indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

3-amino-2,6-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZUFQJRBICMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,6-dimethylbenzoic acid

CAS RN

124784-13-0
Record name 3-amino-2,6-dimethylbenzoic acid
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